N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide
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Overview
Description
N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide: is a complex organic compound with a molecular formula of C18H19BrN2O4S It is characterized by the presence of a benzyl group, a bromine atom, and a morpholinosulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the bromination of a benzamide precursor, followed by the introduction of the morpholinosulfonyl group through a sulfonylation reaction. The final step involves the benzylation of the compound to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with conditions involving polar solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used as a probe to study the interactions of sulfonyl-containing molecules with biological targets. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, derivatives of this compound may be investigated for their potential therapeutic properties. The compound’s ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzyl and bromine groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide
- N-benzyl-4-chloro-3-(morpholinosulfonyl)benzamide
- N-benzyl-4-fluoro-3-(morpholinosulfonyl)benzamide
Comparison: Compared to its analogs, this compound is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical properties, making it distinct from its chloro and fluoro counterparts.
Properties
IUPAC Name |
N-benzyl-4-bromo-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c19-16-7-6-15(18(22)20-13-14-4-2-1-3-5-14)12-17(16)26(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVYAXBKQQLYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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